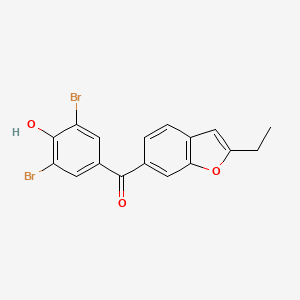

Benzbromarone Impurity 4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

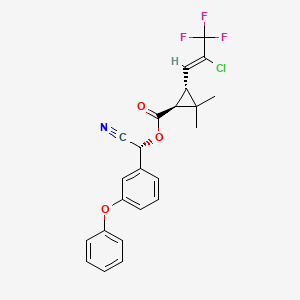

Benzbromarone Impurity 4, also known as (4-Hydroxyphenyl) (5-nitro-2-propylbenzofuran-3-yl)methanone, is a chemical compound with the molecular formula C18H15NO5 and a molecular weight of 325.3 g/mol . It is an impurity found in the synthesis of Benzbromarone, a uricosuric agent used in the treatment of gout .

Méthodes De Préparation

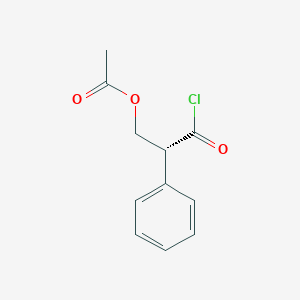

The preparation of Benzbromarone Impurity 4 involves several synthetic routes and reaction conditions. One common method includes the following steps:

Acetylation Reaction: This step involves the acetylation of 3,5-dibromo-4-hydroxybenzoic acid.

Friedel-Crafts Reaction: The acetylated product undergoes a Friedel-Crafts acylation reaction with 2-ethyl benzofuran.

Hydrolysis Reaction: The final step involves hydrolysis to yield this compound

These methods are designed to be simple, safe, and environmentally friendly, making them suitable for industrial production .

Analyse Des Réactions Chimiques

Benzbromarone Impurity 4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Benzbromarone Impurity 4 has several scientific research applications, including:

Analytical Method Development: It is used in the development and validation of analytical methods for the detection and quantification of impurities in pharmaceutical formulations.

Quality Control: It is used in quality control applications for the production of Benzbromarone.

Biological Studies: It is used in studies to understand the biological effects and toxicity of impurities in pharmaceutical compounds.

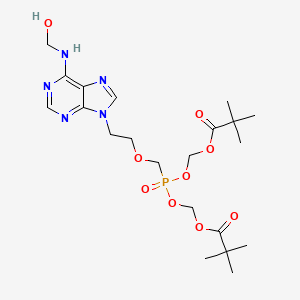

Mécanisme D'action

it is known that Benzbromarone, the parent compound, is a potent inhibitor of the enzyme xanthine oxidase, which plays a role in the production of uric acid . Benzbromarone also inhibits the urate transporter 1 (URAT1) in the kidneys, reducing the reabsorption of uric acid and promoting its excretion .

Comparaison Avec Des Composés Similaires

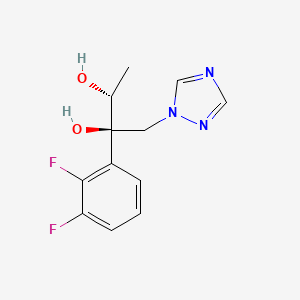

Benzbromarone Impurity 4 can be compared with other similar compounds, such as:

6-Hydroxy Benzbromarone: A metabolite of Benzbromarone with potent inhibitory effects on endothelial cell migration and angiogenesis.

5-Hydroxy Benzbromarone: Another metabolite with less potent inhibitory effects compared to 6-Hydroxy Benzbromarone.

1’-Hydroxy Benzbromarone: A metabolite with lower potency in inhibiting endothelial cell migration and angiogenesis.

This compound is unique due to its specific structure and the role it plays as an impurity in the synthesis of Benzbromarone .

Propriétés

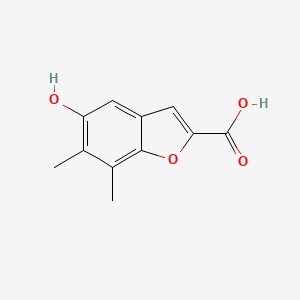

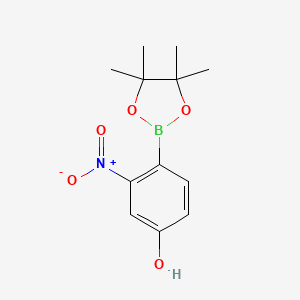

Formule moléculaire |

C17H12Br2O3 |

|---|---|

Poids moléculaire |

424.1 g/mol |

Nom IUPAC |

(3,5-dibromo-4-hydroxyphenyl)-(2-ethyl-1-benzofuran-6-yl)methanone |

InChI |

InChI=1S/C17H12Br2O3/c1-2-12-5-9-3-4-10(8-15(9)22-12)16(20)11-6-13(18)17(21)14(19)7-11/h3-8,21H,2H2,1H3 |

Clé InChI |

ZTCLYNLCMTUTHR-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CC2=C(O1)C=C(C=C2)C(=O)C3=CC(=C(C(=C3)Br)O)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,3,6-trifluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13859967.png)

![3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-ol](/img/structure/B13859990.png)

![3-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13860012.png)